molecular formula C15H29NO2 B8482442 8-Octyl-1,4-dioxa-8-azaspiro[4.5]decane

8-Octyl-1,4-dioxa-8-azaspiro[4.5]decane

Cat. No.: B8482442
M. Wt: 255.40 g/mol
InChI Key: JPEJZQIWJCBSNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Octyl-1,4-dioxa-8-azaspiro[4.5]decane is a spirocyclic compound featuring a nitrogen atom at the 8-position of a bicyclic system composed of a 1,4-dioxane ring fused to a piperidine ring (spiro[4.5]decane framework).

Properties

Molecular Formula

C15H29NO2

Molecular Weight

255.40 g/mol

IUPAC Name

8-octyl-1,4-dioxa-8-azaspiro[4.5]decane

InChI

InChI=1S/C15H29NO2/c1-2-3-4-5-6-7-10-16-11-8-15(9-12-16)17-13-14-18-15/h2-14H2,1H3

InChI Key

JPEJZQIWJCBSNL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN1CCC2(CC1)OCCO2

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Derivatives of 1,4-Dioxa-8-azaspiro[4.5]decane

Compound Name Substituent/Modification Key Properties/Applications References
8-(4-Iodophenyl) derivative Aryl group (4-iodophenyl) Intermediate in Suzuki coupling reactions; used in radiopharmaceutical synthesis
8-Fluorophenylsulfonimidoyl (3e) Sulfonimidoyl group (4-fluorophenyl) Enhanced stereochemical complexity; potential in asymmetric synthesis
8-Bicyclo[1.1.1]pentan-1-yl (4-23) Bicyclo[1.1.1]pentane substituent High strain energy; applications in bioorthogonal chemistry
8-(Benzimidazol-2-yl) derivative Heterocyclic substituent Fungicidal activity; broad-spectrum agrochemical applications
18F-Labeled derivative Fluorine-18 radiolabel Low lipophilicity (logD = 1.2); σ1 receptor ligand for tumor imaging
(7R)-7-Methyl enantiomer Chiral methyl group Stereoselective synthesis; enantiomer-specific biological activity

Physicochemical Properties

Lipophilicity and Solubility

  • 8-Octyl derivative : The octyl chain increases lipophilicity (predicted logP > 3), likely reducing aqueous solubility but enhancing membrane permeability. This contrasts with the 18F-labeled derivative (logD = 1.2), which balances lipophilicity for optimal blood-brain barrier penetration in imaging applications .
  • 8-Tosyl derivative: The tosyl group introduces polar sulfonyl motifs, improving crystallinity but reducing solubility in nonpolar solvents .

Stability

  • Spirocyclic core : The 1,4-dioxa-8-azaspiro[4.5]decane framework exhibits high thermal and oxidative stability due to its rigid bicyclic structure. Derivatives like 8-(4-iodophenyl) and 8-benzimidazol-2-yl maintain stability under acidic and basic conditions, critical for pharmaceutical synthesis .

Medicinal Chemistry

  • Tumor Imaging: The 18F-labeled derivative exhibits high σ1 receptor affinity (Ki = 2.3 nM) and low nonspecific binding, making it a potent PET tracer .
  • Antifungal Agents : 8-Benzimidazol-2-yl derivatives show broad-spectrum activity against Candida spp. (MIC = 0.5–4 µg/mL), attributed to the heterocyclic moiety’s interaction with fungal cytochrome P450 enzymes .

Material Science

  • Chiral Building Blocks : The (7R)-7-methyl enantiomer serves as a precursor for asymmetric synthesis, leveraging its spirocyclic rigidity to control stereochemistry .

Limitations and Challenges

  • Synthetic Complexity : Derivatives like 8-fluorophenylsulfonimidoyl require multistep syntheses with moderate yields (60–85%) .
  • Lipophilicity Trade-offs : While the octyl group enhances permeability, excessive lipophilicity (e.g., logP > 5) may hinder pharmacokinetics, necessitating formulation optimization .

Preparation Methods

Reaction Protocol

  • Reagents and Stoichiometry :

    • 1,4-Dioxa-8-azaspiro[4.5]decane (15 g, 0.105 mol)

    • Potassium carbonate (K₂CO₃, 15.93 g, 0.115 mol)

    • Octyl bromide (18.75 g, 0.115 mol)

    • Solvent system: Dimethylformamide (DMF, 150 mL) and toluene (150 mL)

  • Procedure :

    • The amine, base, and octyl bromide are combined in the solvent mixture.

    • The reaction is refluxed with stirring for 8 hours.

    • After cooling, insoluble residues (e.g., unreacted K₂CO₃) are removed by filtration.

    • The filtrate is concentrated under reduced pressure, and the residue is extracted with chloroform.

    • The organic layer is washed with water, dried over anhydrous magnesium sulfate, and distilled to isolate the product.

Key Observations

  • Solvent Role : DMF, a polar aprotic solvent, enhances the reactivity of the amine by stabilizing the transition state in the SN2 mechanism, while toluene aids in azeotropic removal of water.

  • Base Selection : K₂CO₃ acts as a mild base, deprotonating the amine to facilitate alkylation without promoting side reactions like elimination.

  • Purification : Distillation under reduced pressure is critical for isolating the product, given its likely liquid state at room temperature.

Alternative Alkylation Strategies

While the octyl bromide method is predominant, analogous syntheses of substituted 1,4-dioxa-8-azaspiro[4.5]decanes suggest broader applicability of alkylation techniques. For example, Example 65 in Patent US3784551A demonstrates quaternization of a related spirocyclic amine with methyl iodide in chloroform/methanol. Adapting this approach for octyl chains would require:

  • Alkylating Agent : Substituting methyl iodide with octyl iodide or bromide.

  • Reaction Conditions : Extended reaction times (12–24 hours) and elevated temperatures (80–100°C) to overcome steric hindrance from the longer alkyl chain.

  • Work-Up : Similar extraction and distillation steps, though recrystallization may be necessary if the product solidifies.

Comparative Analysis of Alkylating Agents

ParameterOctyl BromideMethyl Iodide
Reactivity ModerateHigh
Cost LowerHigher
Byproduct Formation MinimalPotential for over-alkylation
Yield Optimization Requires excess amineStoichiometric balance

Synthesis of the Parent Compound: 1,4-Dioxa-8-azaspiro[4.5]decane

The starting material, 1,4-dioxa-8-azaspiro[4.5]decane (CAS 177-11-7), is synthesized via ketalization of 4-piperidone with ethylene glycol under acidic conditions. This step protects the ketone group, enabling subsequent functionalization at the nitrogen:

  • Reaction : 4-Piperidone reacts with ethylene glycol in the presence of concentrated sulfuric acid.

  • Work-Up : The product is isolated by recrystallization from methanol or ethanol.

Challenges and Optimization Considerations

  • Steric Effects : The octyl group’s bulk may slow reaction kinetics, necessitating longer reflux times or catalytic phase-transfer agents.

  • Ketal Stability : Despite the acidic work-up in the parent compound’s synthesis, the ketal remains intact under the weakly basic alkylation conditions.

  • Scalability : The use of DMF, while effective, complicates large-scale synthesis due to its high boiling point and environmental concerns. Alternatives like acetonitrile or THF could be explored.

Analytical Characterization

Successful synthesis is confirmed via:

  • Melting Point : Pure 8-octyl-1,4-dioxa-8-azaspiro[4.5]decane is expected to exhibit a characteristic melting range (data unspecified in sources).

  • NMR Spectroscopy : Distinct signals for the octyl chain (δ 0.88 ppm, triplet, CH₃), spirocyclic protons (δ 3.8–4.1 ppm, multiplet), and nitrogen-bound methylene (δ 2.5–3.0 ppm).

  • Mass Spectrometry : Molecular ion peak at m/z 269.2 (C₁₅H₂₇NO₂⁺).

Q & A

Q. How can structure-activity relationship (SAR) studies guide derivative design?

  • Methodology : Synthesize analogs with varied alkyl chain lengths (C6–C10) and assess σ1 receptor affinity (Ki_i). QSAR models (e.g., CoMFA) correlate chain length with lipophilicity and binding energy. Prioritize derivatives with IC50_{50} < 100 nM .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.